molecular formula C18H14N2O5 B2451665 N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 477555-24-1

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2451665
CAS No.: 477555-24-1
M. Wt: 338.319
InChI Key: ICQWFHPEYRDBML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide: is a complex organic compound with a unique structure that includes both isoindoline and benzodioxine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of Isoindoline Derivative: The initial step involves the synthesis of the isoindoline derivative through a cyclization reaction of a suitable precursor.

    Introduction of Benzodioxine Moiety: The benzodioxine ring is introduced via a condensation reaction with an appropriate dihydroxybenzene derivative.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction with a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydro derivatives.

Scientific Research Applications

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industrial Applications: It is investigated for its potential use in the synthesis of specialty chemicals and intermediates.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methyl-1,3-dioxoisoindol-5-yl)-2,2-diphenylacetamide
  • N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-phenylsulfanylacetamide
  • N-(2-methyl-1,3-dioxoisoindol-5-yl)-2-methylsulfanylbenzamide

Uniqueness

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to its specific combination of isoindoline and benzodioxine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-methyl-1,3-dioxoisoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5/c1-20-17(22)12-4-3-11(9-13(12)18(20)23)19-16(21)10-2-5-14-15(8-10)25-7-6-24-14/h2-5,8-9H,6-7H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQWFHPEYRDBML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.